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(4-Ethyl-3-nitrophenyl)methanol

Cat. No.: B15175419
M. Wt: 181.19 g/mol
InChI Key: KMULFMUXXKTOSS-UHFFFAOYSA-N
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Description

(4-Ethyl-3-nitrophenyl)methanol is a nitro-aromatic building block of high value in organic synthesis and medicinal chemistry research. Its structure, featuring an electron-donating ethyl group and an electron-withdrawing nitro group in a meta-relationship, along a hydroxymethyl group, makes it a versatile precursor for constructing more complex molecules. One of the primary research applications of this compound and its derivatives is in the development of photolabile protecting groups (PPGs), such as those used in the synthesis of biochips and oligonucleotides. The specific substitution pattern is crucial, as it allows for the efficient absorption of ultraviolet light and provides a high quantum yield in photodeprotection reactions, enabling precise control over chemical reactivity in supported biopolymer synthesis . Researchers can oxidize the benzylic alcohol moiety to an aldehyde or carboxylic acid, or use the alcohol group for etherification and esterification to create these PPGs . Furthermore, the compound serves as a key intermediate in pharmaceutical research. Substituted 3-nitrophenyl structures are frequently found in compounds investigated for their therapeutic potential. For instance, pyrimidine derivatives synthesized from similar nitro-aromatic alcohols have been explored as inhibitors of enzymes like thymidine phosphorylase and dihydrofolate reductase, making them candidates for antimicrobial and anticancer agents . The synthetic route often involves tandem oxidation-nitration of benzylic alcohols, a process where the presence of a mesomeric donor substituent (like an ethyl group) in the para position relative to the hydroxymethyl group is essential for the successful formation of the target 4-substituted 3-nitrophenyl carbonyl compounds . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B15175419 (4-Ethyl-3-nitrophenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(4-ethyl-3-nitrophenyl)methanol

InChI

InChI=1S/C9H11NO3/c1-2-8-4-3-7(6-11)5-9(8)10(12)13/h3-5,11H,2,6H2,1H3

InChI Key

KMULFMUXXKTOSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)CO)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Transformations of 4 Ethyl 3 Nitrophenyl Methanol

Reactions of the Hydroxymethyl Functional Group

The hydroxymethyl (-CH₂OH) group is a primary alcohol and, as such, can undergo a range of characteristic reactions, including oxidation, etherification, esterification, and nucleophilic substitution. The electronic influence of the nitro group on the aromatic ring can affect the reactivity of this benzylic alcohol.

Selective Oxidation Reactions to Carbonyl Compounds

The selective oxidation of the primary alcohol functionality in (4-Ethyl-3-nitrophenyl)methanol can yield the corresponding aldehyde, 4-ethyl-3-nitrobenzaldehyde. Further oxidation can produce 4-ethyl-3-nitrobenzoic acid. The choice of oxidant and reaction conditions is crucial for controlling the extent of oxidation. rsc.orgresearchgate.net

Common reagents for the selective oxidation of benzylic alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for Swern or Moffatt oxidation. researchgate.net For instance, the use of 2,4,6-trimethylpyridinium chlorochromate (TMPCC) in acetonitrile (B52724) has been shown to effectively oxidize primary benzylic alcohols to their corresponding aldehydes in good to excellent yields. researchgate.net Another mild and efficient method involves using m-chloroperbenzoic acid (mCPBA) and N-hydroxyphthalimide (NHPI) with a catalytic amount of iodobenzene. researchgate.net

Electrochemical methods, often employing catalysts like nickel or gold, also provide a pathway for selective oxidation. rsc.org Studies on substituted benzyl (B1604629) alcohols have shown that while electronic effects from substituents can influence reaction rates, the choice of catalyst often plays a dominant role in the reaction's potential. rsc.orgmdpi.com

Table 1: Reagents for Selective Oxidation of Benzyl Alcohols

Reagent/System Product Type Notes
Pyridinium chlorochromate (PCC) Aldehyde Standard, reliable method.
Dess-Martin Periodinane (DMP) Aldehyde Mild conditions, avoids harsh acids.
(COCl)₂, DMSO, Et₃N (Swern) Aldehyde Requires low temperatures.
TEMPO/NaOCl Aldehyde Highly selective for primary alcohols. youtube.com
MnO₂ Aldehyde Selective for benzylic and allylic alcohols.
KMnO₄ (controlled) Aldehyde/Carboxylic Acid Harsher conditions can lead to over-oxidation.
mCPBA/NHPI/Iodobenzene Aldehyde Catalytic, mild room temperature conditions. researchgate.net

Formation of Ethers and Esters for Synthetic Applications

The hydroxyl group of this compound can be readily converted into ethers and esters, which are valuable intermediates in organic synthesis.

Etherification: Ether formation can be accomplished via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide (e.g., methyl iodide or ethyl bromide) to form the ether. The chemoselective conversion of benzyl alcohols to their methyl or ethyl ethers can also be achieved using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.org

Esterification: Esters can be prepared through several methods. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, for higher yields and milder conditions, the alcohol can be reacted with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base like pyridine. The formation of 4-methoxybenzyl esters has been achieved by reacting 4-methoxybenzyl alcohol with N-acylimidazoles, a reaction promoted by pyridinium salts. nih.gov

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group. A common strategy is the conversion of the alcohol to a benzyl halide (e.g., (4-ethyl-3-nitrophenyl)methyl chloride or bromide) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Once converted, the resulting benzyl halide is an excellent substrate for Sₙ2 reactions. A wide variety of nucleophiles, such as cyanide (CN⁻), azide (B81097) (N₃⁻), and thiolates (RS⁻), can then displace the halide to form new carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds, respectively. Mechanochemical methods have also been developed for the nucleophilic substitution of alcohols, using reagents like TFFH to activate the alcohol for reaction with halide anions or other nucleophiles. nih.gov

Transformations Involving the Nitro Functional Group

The nitro (-NO₂) group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Catalytic and Reductive Methods for Nitro Group Reduction to Amines

The reduction of the nitro group to a primary amine (-NH₂) is one of the most important transformations of nitroaromatics. This yields (4-ethyl-3-aminophenyl)methanol, a key building block for pharmaceuticals and other fine chemicals.

A variety of methods are available for this reduction, with catalytic hydrogenation being one of the most common. This typically involves reacting the nitro compound with hydrogen gas (H₂) over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The challenge often lies in achieving chemoselectivity, ensuring the nitro group is reduced without affecting the benzyl alcohol.

Other reductive methods that are often chemoselective include the use of metals in acidic media (e.g., tin (Sn), iron (Fe), or zinc (Zn) in the presence of HCl) or catalytic transfer hydrogenation, which uses a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.

Table 2: Common Reagents for Nitro Group Reduction

Reagent/System Conditions Notes
H₂, Pd/C Pressurized H₂ gas, various solvents (e.g., EtOH, EtOAc) Highly efficient, but can sometimes reduce other functional groups.
Fe, NH₄Cl Aqueous ethanol, reflux A classic, inexpensive, and often chemoselective method.
SnCl₂·2H₂O Ethanol or concentrated HCl Stannous chloride is a mild reducing agent.
Na₂S₂O₄ Aqueous or alcoholic solution Sodium dithionite (B78146) is effective for many nitro reductions.
NH₄HCO₂, Pd/C Methanol, reflux Catalytic transfer hydrogenation, avoids pressurized H₂.

Nucleophilic Aromatic Substitution (SNAr) on the Nitro-Substituted Ring

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SₙAr) reactions. libretexts.orgnih.gov It strongly withdraws electron density from the aromatic ring, making it susceptible to attack by nucleophiles, particularly at the ortho and para positions relative to the nitro group. libretexts.org

In the case of this compound, the nitro group is at position 3. For an SₙAr reaction to occur, a good leaving group (typically a halide) must be present on the ring at a position activated by the nitro group. The substrate itself does not have such a leaving group. However, a related derivative, such as 2-chloro-4-ethyl-1-nitrobenzene or 4-chloro-1-ethyl-2-nitrobenzene, would be highly reactive towards SₙAr.

In such a derivative, a strong nucleophile (e.g., a methoxide, amine, or thiolate) would attack the carbon bearing the leaving group, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.govresearchgate.net The stability of this intermediate is enhanced by the electron-withdrawing nitro group. Subsequent loss of the leaving group restores the aromaticity of the ring and yields the substituted product. nih.gov The rate of these reactions is highly dependent on the strength of the nucleophile, the nature of the leaving group, and the solvent used. libretexts.orgrsc.org

Compound Index

Photochemical Reactivity and Nitro Group Photoreduction

The photochemical reactivity of nitroaromatic compounds is a well-documented area of study, with the nitro group being susceptible to reduction upon exposure to light, often in the presence of a photosensitizer or a hydrogen-donating solvent. While specific studies on the photochemical behavior of this compound are not extensively reported, its reactivity can be inferred from the known behavior of related nitroaromatic compounds. The photoreduction of a nitro group typically proceeds through a series of intermediates.

Upon irradiation with ultraviolet (UV) light, the nitroaromatic compound is excited to a triplet state. This excited state can then abstract a hydrogen atom from a suitable donor, initiating a reduction cascade. The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH2).

A general mechanism for this photoreduction is as follows:

Excitation: The nitroaromatic compound absorbs a photon, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

Hydrogen Abstraction: The triplet-state nitro compound abstracts a hydrogen atom from a donor molecule (e.g., a solvent like 2-propanol or a reagent like tri-n-butylstannane) to form a nitro radical anion. acs.org

Stepwise Reduction: The radical anion undergoes a series of protonation and electron transfer steps, leading to the formation of the nitroso, hydroxylamino, and ultimately the amino product.

The specific products and their distribution can be influenced by the reaction conditions, including the wavelength of light, the solvent, and the presence of catalysts or quenchers. For instance, the photoreduction of other nitroaromatic compounds has been shown to be efficient when using reagents like tri-n-butylstannane. acs.org In some cases, particularly with ortho-nitrobenzyl derivatives, photo-induced intramolecular rearrangement to form a nitrosobenzaldehyde can be a competing process. umass.edu

Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 3 Nitrophenyl Methanol

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

Molecular Ion Detection and Fragmentation Pattern Analysis

The mass spectrum of (4-Ethyl-3-nitrophenyl)methanol, with a molecular formula of C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , would be expected to show a distinct molecular ion peak (M⁺) under electron ionization (EI) conditions. The fragmentation pattern is influenced by the functional groups present: the benzyl (B1604629) alcohol moiety, the nitro group, and the ethyl substituent on the aromatic ring.

The fragmentation of benzyl alcohols often proceeds through the loss of a hydrogen atom to form a stable benzylic cation or the loss of a hydroxyl radical. For nitroaromatic compounds, characteristic cleavages include the loss of NO₂ or O and NO. Based on the fragmentation of analogous compounds like 4-Methyl-3-nitrobenzyl alcohol, a predictable fragmentation pathway for this compound can be proposed. nist.gov

The initial ionization would produce the molecular ion at m/z 181. Subsequent fragmentation could involve:

Loss of a hydroxyl group (-OH): leading to a fragment ion at m/z 164.

Loss of the nitro group (-NO₂): resulting in a fragment at m/z 135.

Benzylic cleavage: Loss of the CH₂OH group, which is less common, or cleavage of the ethyl group. Loss of a methyl radical (•CH₃) from the ethyl group would yield a fragment at m/z 166.

Loss of water (-H₂O): from the molecular ion, which can occur in alcohols, would lead to a fragment at m/z 163.

The analysis of these fragments helps in confirming the structure of the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion Proposed Structure Mass-to-Charge Ratio (m/z)
[M]⁺ [C₉H₁₁NO₃]⁺ 181
[M-OH]⁺ [C₉H₁₀NO₂]⁺ 164
[M-H₂O]⁺ [C₉H₉NO₂]⁺ 163

Electronic Spectroscopy (UV-Visible)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule when it absorbs ultraviolet or visible light.

Absorption Characteristics and Electronic Transitions of the Nitroaromatic Chromophore

The UV-Visible spectrum of this compound is dominated by the electronic transitions within the nitroaromatic chromophore. shu.ac.uk A chromophore is the part of a molecule responsible for its color, which in this case is the nitrophenyl group containing π electrons susceptible to excitation. libretexts.org

The absorption of UV radiation excites electrons from lower energy molecular orbitals (ground state) to higher energy molecular orbitals (excited state). libretexts.org For this compound, two primary types of electronic transitions are expected:

π → π Transitions:* These involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. slideshare.netyoutube.com These transitions are typically of high intensity and are characteristic of aromatic systems. The presence of the nitro group, ethyl group, and hydroxymethyl group as substituents on the benzene (B151609) ring will influence the energy of these transitions.

n → π Transitions:* This transition involves moving an electron from a non-bonding (n) orbital, located on the oxygen atoms of the nitro group, to an antibonding π* orbital of the aromatic ring. slideshare.netyoutube.com These transitions are generally weaker in intensity compared to π → π* transitions. libretexts.org

The solvent used for analysis can affect the wavelength of maximum absorption (λₘₐₓ). Polar solvents can lead to a blue shift (shift to shorter wavelength) for n → π* transitions due to the stabilization of the non-bonding orbitals. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound

Transition Type Orbitals Involved Expected Wavelength Region Relative Intensity
π → π* Bonding π to Antibonding π* 200-400 nm High

X-ray Diffraction Analysis

Solid-State Molecular Conformation and Crystal Packing

The crystal structure of (4-nitrophenyl)methanol reveals a triclinic crystal system. nih.gov It is anticipated that this compound would adopt a similar, if not identical, crystal system. The conformation of the molecule in the solid state would be determined by a balance of intramolecular steric effects and intermolecular packing forces. The hydroxymethyl group (-CH₂OH) and the nitro group (-NO₂) are expected to be nearly coplanar with the benzene ring to maximize conjugation and packing efficiency. The additional ethyl group at the 4-position might introduce some steric hindrance, potentially causing a slight twist in the orientation of the substituent groups relative to the aromatic ring.

Table 3: Crystallographic Data for the Analogous Compound (4-Nitrophenyl)methanol

Parameter Value
Formula C₇H₇NO₃
Crystal System Triclinic
Space Group P-1
a (Å) 6.2216 (5)
b (Å) 7.4096 (6)
c (Å) 7.7833 (6)
α (°) 110.867 (2)
β (°) 93.667 (2)
γ (°) 90.748 (3)
Volume (ų) 334.34 (5)

Data from the crystal structure of (4-nitrophenyl)methanol serves as a predictive model. nih.gov

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of this compound is expected to be governed by a combination of non-covalent interactions, which are crucial for the formation of a stable crystal lattice. rsc.org

Hydrogen Bonding: The most significant intermolecular interaction is anticipated to be hydrogen bonding. The hydroxyl group (-OH) of the methanol (B129727) substituent can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) can act as hydrogen bond acceptors. This would lead to the formation of O—H···O hydrogen bonds, linking the molecules into chains or more complex networks, similar to what is observed in the crystal structure of (4-nitrophenyl)methanol. nih.gov

These intermolecular forces collectively dictate the supramolecular assembly and the macroscopic properties of the crystalline solid. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
(4-nitrophenyl)methanol

Computational Chemistry and Theoretical Investigations of 4 Ethyl 3 Nitrophenyl Methanol

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like (4-Ethyl-3-nitrophenyl)methanol.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For this compound, this involves finding the minimum energy conformation of the molecule. The rotational freedom around the C-C bond of the ethyl group and the C-O bond of the methanol (B129727) group, as well as the orientation of the nitro group relative to the benzene (B151609) ring, gives rise to a complex conformational energy landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

For nitroaromatic compounds, the HOMO is typically localized on the electron-donating parts of the molecule, in this case, the ethyl-substituted benzene ring and the methanol group. Conversely, the LUMO is generally centered on the electron-withdrawing nitro group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. dergipark.org.tr In related nitroaromatic compounds, this gap is a crucial parameter in predicting their electronic and optical properties. materialsciencejournal.orgresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap

ParameterEnergy (eV)
HOMO Energy
LUMO Energy
HOMO-LUMO Gap
Note: The values in this table are illustrative and would be determined through specific DFT calculations on this compound.

DFT calculations are a reliable tool for predicting various spectroscopic parameters. The calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational modes would include the stretching frequencies of the O-H group in the methanol moiety, the N-O stretching of the nitro group, and the C-H stretching of the ethyl and aromatic groups. Comparing calculated frequencies with experimental data can confirm the molecule's structure. materialsciencejournal.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra. This comparison provides a detailed confirmation of the molecular structure and the electronic environment of each atom.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
-OHStretching
-NO₂Asymmetric Stretching
-NO₂Symmetric Stretching
-CH₂-Stretching
Aromatic C-HStretching
Note: The values in this table are illustrative and would be the result of DFT frequency calculations.

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). dergipark.org.tr Electronegativity indicates the molecule's ability to attract electrons, while chemical hardness measures its resistance to changes in its electron distribution. dergipark.org.tr The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons.

Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack. For this compound, one would expect the nitro group to be a primary site for nucleophilic attack, while the aromatic ring would be susceptible to electrophilic attack at positions activated by the ethyl and methanol groups.

Table 3: Calculated Global Reactivity Descriptors

DescriptorFormulaValue
Electronegativity (χ)-(E_HOMO + E_LUMO)/2
Chemical Hardness (η)(E_LUMO - E_HOMO)/2
Global Electrophilicity (ω)χ²/2η
Note: The values in this table are illustrative and are derived from the HOMO and LUMO energies.

The presence of both an electron-donating group (the ethyl-substituted ring with the methanol moiety) and a strong electron-withdrawing group (the nitro group) suggests the possibility of intramolecular charge transfer (ICT) upon electronic excitation. rsc.org This phenomenon is common in "push-pull" systems, where electron density moves from the donor to the acceptor part of the molecule. rsc.org

Time-dependent DFT (TD-DFT) calculations can be employed to study the excited states of this compound and to characterize the nature of electronic transitions. These calculations can reveal whether the excited states have significant ICT character, which is crucial for understanding the molecule's photophysical properties, such as its fluorescence and potential applications in nonlinear optics.

Molecular Dynamics Simulations

While DFT calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of the molecule over time, including its interactions with its environment, such as a solvent. An MD simulation of this compound in a solvent like water or methanol could provide information on its solvation structure, diffusion, and the dynamics of its conformational changes. nih.govnih.govresearchgate.netmdpi.com

These simulations can also be used to explore how the molecule interacts with other molecules or surfaces, which is important for understanding its behavior in a condensed phase. Although specific MD studies on this compound are not prominent in the literature, the methodology is well-suited to provide a more dynamic picture of its behavior.

Dynamic Conformational Behavior and Solvent Effects on Molecular Properties

The three-dimensional arrangement of atoms in a molecule, its conformation, is crucial in determining its physical and chemical properties. For a flexible molecule like this compound, with its rotatable ethyl, hydroxymethyl, and nitro groups, a multitude of conformations are possible. Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore the potential energy surface of the molecule and identify its most stable conformers.

Theoretical conformational analysis of related nitro-substituted aromatic compounds, such as nitro-chalcone isomers, has demonstrated that the relative orientation of the substituents significantly impacts molecular stability. ufms.br For this compound, key dihedral angles, including the rotation around the C-C bond of the ethyl group, the C-C bond of the hydroxymethyl group, and the C-N bond of the nitro group, would be systematically varied to map the conformational landscape. These calculations would likely reveal several low-energy conformers. The global minimum energy conformation would represent the most populated structure in the gas phase.

The presence of a solvent can significantly alter the conformational equilibrium and other molecular properties. Solvents can stabilize or destabilize different conformers to varying extents based on their polarity and hydrogen bonding capabilities. Theoretical studies on nitrophenols and other nitroaromatics have shown that solvent effects can influence their electronic structure and photochemistry. rsc.orgrsc.org

Interactive Table: Theoretical Conformational Analysis Data for a Hypothetical Low-Energy Conformer of this compound in Gas Phase and in a Polar Solvent.

ParameterGas Phase (Calculated)Polar Solvent (Calculated)
Relative Energy (kcal/mol)0.00-1.5 (example)
Dipole Moment (Debye)3.54.2 (example)
Dihedral Angle (C-C-N-O)15°25° (example)
Dihedral Angle (C-C-C-O)60°70° (example)

Theoretical Studies on Reaction Mechanisms and Photochemistry

Theoretical chemistry plays a vital role in elucidating the intricate details of chemical reactions, including the identification of transition states and the calculation of reaction barriers. For this compound, computational studies can provide insights into its potential reaction pathways and photochemical behavior.

Elucidation of Reaction Pathways and Transition States

While specific reaction mechanism studies for this compound are not extensively reported, theoretical investigations into related compounds provide a strong basis for prediction. For instance, the oxidation of the hydroxyl group or reactions involving the nitro group can be modeled. Computational methods like DFT can be used to locate the transition state structures for these potential reactions. The calculated energy barrier associated with each transition state provides an estimate of the reaction rate.

Theoretical studies on the reactions of other aromatic compounds have successfully mapped out complex reaction pathways, including additions, abstractions, and rearrangements. nih.govnih.gov A similar approach for this compound would involve identifying potential reactants and products and then using computational tools to find the lowest energy path connecting them. For example, the oxidation of the alcohol to the corresponding aldehyde or carboxylic acid could be investigated, with calculations providing the geometries and energies of all intermediates and transition states along the reaction coordinate.

Excited State Calculations and Photophysical Processes

The presence of the nitroaromatic chromophore in this compound suggests a rich photochemistry. Upon absorption of UV light, the molecule is promoted to an electronically excited state. The fate of this excited molecule can include fluorescence, phosphorescence, or photochemical reaction.

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) or more advanced multireference methods like CASSCF/CASPT2, are used to study excited states. acs.org These calculations can predict the absorption spectrum of the molecule, identifying the energies and intensities of electronic transitions. For nitroaromatic compounds, transitions to both π-π* and n-π* excited states are typically observed.

Theoretical studies on nitrobenzene (B124822) and other nitrobenzyl derivatives have shown that the excited state dynamics are often complex, involving rapid internal conversion and intersystem crossing to the triplet state. acs.org The photochemistry of many ortho-nitrobenzyl compounds, for instance, proceeds through an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group, leading to the formation of an aci-nitro intermediate. While this compound is a meta-substituted compound, the possibility of other photochemical pathways, such as photoreduction of the nitro group or reactions initiated by the excited aromatic ring, can be explored computationally. These calculations can help to understand the quantum yields of photochemical processes and predict the potential photoproducts. rsc.orgnih.govnih.gov

Interactive Table: Predicted Photophysical Properties of this compound based on Theoretical Calculations.

PropertyPredicted Value
Wavelength of Max. Absorption (λmax)~280-320 nm (example)
Nature of Lowest Singlet Excited State (S1)n-π* or π-π*
Intersystem Crossing to Triplet State (T1)Likely efficient
Potential Photochemical ReactionPhotoreduction of nitro group

Applications and Advanced Materials Based on 4 Ethyl 3 Nitrophenyl Methanol

Role as a Key Synthetic Intermediate in Organic Synthesis

The reactivity of the functional groups in (4-Ethyl-3-nitrophenyl)methanol—the oxidizable hydroxymethyl group, the reducible nitro group, and the aromatic ring susceptible to further substitution—positions it as a crucial intermediate in the synthesis of more elaborate chemical structures.

The nitrophenyl scaffold is a fundamental component in the synthesis of a variety of complex organic and heterocyclic compounds. The nitro group can be readily reduced to an amino group, which then opens up a plethora of synthetic possibilities, including diazotization and coupling reactions or amide bond formation. This amino intermediate, (4-amino-3-ethylphenyl)methanol, becomes a precursor for building nitrogen-containing heterocyclic rings.

For instance, nitrophenyl derivatives are instrumental in constructing heterocyclic systems like indoles and isoquinolines, which are prevalent motifs in biologically active molecules and pharmaceuticals. nih.govnih.gov The synthesis of substituted 5,6,7,8-tetrahydroisoquinolines has been achieved through the cyclocondensation of 1,3-dicarbonyl compounds with cyanothioacetamide in the presence of a nitrophenyl aldehyde, demonstrating the utility of the nitrophenyl group in forming complex ring systems. nih.gov Similarly, 3-nitroindoles are recognized as important intermediates for synthesizing bioactive compounds. nih.gov

The hydroxymethyl group of this compound can be oxidized to an aldehyde or a carboxylic acid. The resulting (4-ethyl-3-nitrophenyl)benzaldehyde or (4-ethyl-3-nitrophenyl)benzoic acid can then participate in a wide range of C-C bond-forming reactions (e.g., Wittig, Horner-Wadsworth-Emmons) and condensation reactions to assemble more complex molecular architectures.

The general synthetic utility is highlighted in the preparation of N-4-nitrophenylbenzamidine from benzonitrile (B105546) and 4-nitroaniline, a compound used in the synthesis of biologically active heterocycles. google.com This underscores the role of the nitroaniline core, a structure accessible from this compound via oxidation and reduction steps, in heterocyclic synthesis.

The 2-nitrobenzyl scaffold is one of the most widely used chromophores for creating photolabile protecting groups (PPGs), often referred to as "caging" groups. nih.govuni-konstanz.de this compound contains a substituted 2-nitrobenzyl core, making it a prime candidate for developing such photoactive molecules.

PPGs are moieties that can be attached to a biologically active molecule to temporarily inactivate it. The activity can be restored with high spatial and temporal precision by irradiating the "caged" molecule with light of a specific wavelength, which cleaves the PPG. wikipedia.org The photochemical cleavage mechanism of o-nitrobenzyl-type groups is initiated by the intramolecular abstraction of a benzylic hydrogen atom by the excited nitro group. uni-konstanz.de This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and form a nitrosobenzaldehyde byproduct. acs.org

The substitution pattern on the nitrobenzyl ring can be modified to fine-tune the photochemical properties, such as the absorption wavelength and the quantum yield of cleavage. harvard.edu For example, adding electron-donating groups can shift the absorption to longer, less biologically damaging wavelengths. The ethyl group in this compound acts as a weak electron-donating group, which could modulate its photochemical behavior. Derivatives based on this structure could be used to cage a wide variety of functional groups, including alcohols, phenols, carboxylates, and phosphates. wikipedia.orginstras.com

Photolabile Protecting Group (PPG) CoreTypical Wavelength (nm)Protected Functional GroupsKey Features
2-Nitrobenzyl~260-350Alcohols, Carboxylates, Phosphates, AminesMost common PPG; mechanism well-understood. uni-konstanz.deacs.org
Dimethoxy-2-nitrobenzyl (DMNB)~350-365Alcohols, Carboxylates, PhosphatesImproved quantum yield and longer wavelength absorption. acs.org
Coumarin-4-ylmethyl~350-400Alcohols, Phenols, Phosphates, CarboxylatesHigh photolysis efficiencies, suitable for two-photon excitation. instras.com
p-Hydroxyphenacyl (pHP)~300-360Carboxylates, Sulfonates, PhosphatesReacts via a photo-Favorskii rearrangement, avoiding nitroso byproducts. wikipedia.org

Contributions to Materials Science

The inherent electronic asymmetry of the this compound molecule makes it an interesting building block for materials science, particularly in the fields of electronics and optics.

The electronic properties of organic materials are dictated by the nature and arrangement of their constituent molecules. The this compound structure contains both an electron-donating group (the ethyl group) and a strong electron-withdrawing group (the nitro group). This "push-pull" system creates a significant molecular dipole moment and influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

By incorporating this molecule or its derivatives into polymers or crystalline solids, it is possible to engineer materials with specific electronic characteristics. For example, related compounds like (4-Ethoxy-3-nitrophenyl)methanol are noted for their utility in materials science due to their unique chemical structure and reactivity profile. evitachem.com These materials could find applications in organic electronics, such as organic field-effect transistors (OFETs) or as components in charge-transfer complexes. The ability to chemically modify the hydroxymethyl group allows for the covalent integration of this chromophore into larger systems, such as polymer backbones, providing a route to functional materials with tailored optoelectronic properties.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency doubling (e.g., converting red light to blue light), optical switching, and data storage. A key requirement for second-order NLO activity is a molecule with a large first hyperpolarizability (β), which arises from a significant difference between the ground-state and excited-state dipole moments. elsevierpure.com

Organic molecules with a "push-pull" electronic structure—an electron-donating group connected to an electron-withdrawing group via a π-conjugated system—are excellent candidates for NLO materials. umb.skresearchgate.net The this compound molecule fits this design principle perfectly. The ethyl group serves as the electron donor, the phenyl ring acts as the π-bridge, and the nitro group is a powerful electron acceptor.

While individual molecules may possess high hyperpolarizability, achieving a macroscopic NLO effect requires that the molecules crystallize in a non-centrosymmetric space group, meaning they must be aligned in a head-to-tail fashion. nih.gov A common issue with simple push-pull molecules like p-nitroaniline is their tendency to crystallize in a centrosymmetric (head-to-head) arrangement, which cancels out the NLO effect. nih.gov The specific stereochemistry and potential for hydrogen bonding via the hydroxymethyl group in this compound could influence its crystal packing, potentially favoring a non-centrosymmetric arrangement and making it a promising candidate for NLO applications.

NLO MotifElectron Donor (D)π-BridgeElectron Acceptor (A)Example Compound
D-π-A-NH₂ (Amino)Phenyl-NO₂ (Nitro)p-Nitroaniline nih.gov
D-π-A-N(CH₃)₂ (Dimethylamino)Stilbene-NO₂ (Nitro)4-dimethylamino-4'-nitrostilbene (DANS)
D-π-A-CH₂CH₃ (Ethyl)Phenyl-NO₂ (Nitro)This compound
Push-Pull PolyenesVariesPolyene ChainVariesVarious carotenoids

Future Research Directions and Unexplored Avenues

Development of More Efficient and Stereoselective Synthetic Methodologies

The development of efficient and stereoselective synthetic routes to (4-Ethyl-3-nitrophenyl)methanol is a foundational area for future research. While general methods for the synthesis of substituted nitrobenzyl alcohols exist, optimizing these for the specific electronic and steric properties of the 4-ethyl-3-nitro substitution pattern is crucial.

Future investigations should focus on the selective reduction of a precursor, 4-ethyl-3-nitrobenzaldehyde. Research into chemoselective reducing agents that can reduce the aldehyde functionality without affecting the nitro group is paramount. A comparative study of various hydride reagents under different reaction conditions could yield a highly efficient and scalable synthesis.

Furthermore, the development of stereoselective methods to produce chiral this compound represents a significant and valuable challenge. The synthesis of enantiomerically pure forms of this compound could be pivotal for its potential application in asymmetric synthesis and as a chiral auxiliary. Future research should explore the use of chiral reducing agents and biocatalytic methods, such as the use of alcohol dehydrogenases, to achieve high enantioselectivity.

Synthetic GoalPotential Methodologies to ExploreKey Research Questions
Efficient Synthesis Chemoselective reduction of 4-ethyl-3-nitrobenzaldehydeWhat are the optimal reducing agents and reaction conditions for maximizing yield and purity?
Stereoselective Synthesis Asymmetric reduction using chiral catalysts or enzymesCan high enantiomeric excess be achieved? What are the substrate limitations of biocatalytic approaches?

Comprehensive Investigation of Novel Reactivity Patterns and Unconventional Transformations

The interplay between the electron-donating ethyl group and the electron-withdrawing nitro group is expected to give rise to novel reactivity patterns for this compound. A comprehensive investigation into these patterns could reveal unconventional transformations and open new synthetic pathways.

One key area of exploration is the reactivity of the benzylic alcohol. Future studies should investigate its oxidation under various conditions to form the corresponding aldehyde and carboxylic acid, and how the electronic nature of the substituents influences the reaction rates and selectivity.

Another promising avenue is the exploration of reactions involving the nitro group. Its reduction to an amine would provide access to a new class of compounds, (3-amino-4-ethylphenyl)methanol, which could serve as valuable building blocks. Furthermore, the influence of the ethyl and hydroxymethyl groups on the nucleophilic aromatic substitution of the nitro group warrants detailed investigation.

Unconventional transformations, such as photochemical reactions, are also a rich area for future research. The ortho-nitrobenzyl moiety is a well-known photolabile protecting group, and it is highly probable that this compound and its derivatives could function as such. Research into the efficiency and mechanism of photocleavage for this specific substitution pattern is needed.

Advanced Computational Modeling for Precise Property Prediction and Drug Design

Advanced computational modeling offers a powerful tool for predicting the physicochemical properties of this compound and guiding experimental work. Future research in this area should focus on several key aspects, excluding biological activity.

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties (such as NMR and IR spectra). This would provide a theoretical framework for interpreting experimental data.

Molecular dynamics simulations could be used to study the conformational landscape of the molecule and its interactions with different solvents. This would be particularly valuable for understanding its reactivity in various reaction media.

Furthermore, computational methods can be used to predict key physicochemical properties, such as its octanol-water partition coefficient (logP) and solubility. These predictions would be instrumental in designing applications for the compound in areas like materials science.

Computational MethodProperties to be PredictedPotential Impact
Density Functional Theory (DFT) Optimized geometry, electronic structure, spectroscopic signaturesGuide experimental characterization and understanding of reactivity.
Molecular Dynamics (MD) Conformational analysis, solvent interactionsPredict behavior in different reaction environments.
Quantitative Structure-Property Relationship (QSPR) logP, solubility, and other physicochemical parametersInform the design of specialized applications.

Exploration of Emerging Applications in Specialized Chemical Fields

The unique structural features of this compound suggest its potential for a range of specialized chemical applications. Future research should actively explore these emerging avenues.

One of the most promising applications is in the development of novel photolabile protecting groups. As mentioned, the ortho-nitrobenzyl scaffold is a classic photolabile protecting group, and the specific substitution pattern of this compound could offer advantages in terms of cleavage efficiency or absorption wavelength.

The compound could also serve as a key intermediate in the synthesis of more complex molecules. Its functional groups offer multiple points for further elaboration, making it a versatile building block for the synthesis of novel organic materials, dyes, or ligands for catalysis.

Finally, its potential use in the development of new polymers or functional materials should be investigated. The aromatic ring and reactive functional groups could be incorporated into polymer backbones or used to modify surfaces, leading to materials with tailored optical or electronic properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Ethyl-3-nitrophenyl)methanol in academic settings?

  • Methodology :

  • Electrophilic Substitution : Start with a substituted benzyl alcohol derivative. Introduce the nitro group via nitration (e.g., HNO₃/H₂SO₄) at the meta position, followed by ethyl group introduction via Friedel-Crafts alkylation or cross-coupling reactions. Adjust reaction conditions (temperature, solvent) to optimize regioselectivity .
  • Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and NMR .
    • Challenges : Competing substitution patterns may occur; monitor reaction progress using spectroscopic techniques .

Q. How can the molecular structure of this compound be validated?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve bond lengths, angles, and crystal packing. For example, nitro groups typically exhibit bond distances of ~1.22–1.24 Å (N–O) and ~1.47 Å (C–N) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent positions. The ethyl group’s protons appear as a triplet (~1.2 ppm) and quartet (~2.5 ppm), while the aromatic protons show splitting patterns dependent on substitution .

Advanced Research Questions

Q. How do substituent positions (3-nitro, 4-ethyl) influence electronic properties and reactivity?

  • Electronic Effects :

  • The nitro group is electron-withdrawing, activating the ring for electrophilic attack at specific positions. The ethyl group (electron-donating) may sterically hinder reactions at the para position.
  • Computational Modeling : Use DFT calculations to map electrostatic potential surfaces and predict sites for nucleophilic/electrophilic attacks .
    • Experimental Validation : Compare reaction rates with analogs like (4-Nitrophenyl)methanol to isolate steric/electronic contributions .

Q. What intermolecular interactions dominate the solid-state packing of this compound?

  • Hydrogen Bonding : The hydroxyl group forms O–H···O bonds with nitro oxygen atoms (bond length ~1.8–2.0 Å). Adjacent molecules may also exhibit C–H···O interactions (~2.5 Å) .
  • π-π Stacking : The aromatic rings stack with offsets of ~1.4–1.7 Å, influenced by nitro and ethyl substituents. These interactions stabilize the crystal lattice .

Q. How can researchers resolve contradictions in reported synthetic yields or byproducts?

  • Case Study : If a reaction produces unexpected isomers (e.g., 2-nitro instead of 3-nitro), use HPLC-MS to identify byproducts. Adjust nitration conditions (e.g., lower temperature) to improve regioselectivity .
  • Statistical Analysis : Apply Design of Experiments (DoE) to optimize parameters like reagent stoichiometry and reaction time .

Methodological Considerations

Q. What techniques are critical for assessing purity and stability under varying conditions?

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify decomposition temperatures and polymorphic transitions .

Q. How can computational tools aid in predicting reactivity or spectroscopic signatures?

  • Software : Gaussian or ORCA for DFT calculations. Predict NMR chemical shifts (e.g., using GIAO method) and compare with experimental data .
  • Limitations : Solvent effects and crystal packing are often oversimplified in simulations; validate with empirical data .

Key Challenges and Future Directions

  • Synthetic Optimization : Develop catalysts for regioselective nitration/alkylation to minimize byproducts .
  • Biological Applications : Explore nitro-to-amine reduction pathways for pharmaceutical intermediate synthesis .
  • Environmental Impact : Study biodegradation pathways using LC-MS to identify metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.